4-Bromo-2-nitrophenol

Descripción

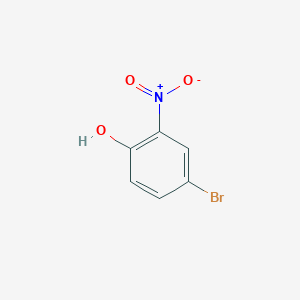

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTFAPGINUFNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227717 | |

| Record name | Phenol, 4-bromo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7693-52-9 | |

| Record name | 4-Bromo-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMO-2-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-bromo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-2-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNK5JLK3FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2-nitrophenol, a versatile intermediate in organic synthesis. The strategic positioning of its hydroxyl, nitro, and bromo functional groups makes it a valuable precursor for the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] This document outlines its physicochemical characteristics, spectroscopic data, safety and handling protocols, and detailed experimental procedures for its synthesis and key transformations.

Physicochemical Properties

This compound is a yellow to brown crystalline solid.[1][2] It is characterized by its limited solubility in water but is soluble in organic solvents such as benzene, chloroform, and ether.[2] The presence of the electron-withdrawing nitro group and the bromine atom influences the acidity of the phenolic hydroxyl group.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 7693-52-9 | [1][2] |

| Molecular Formula | C₆H₄BrNO₃ | [1][3][4] |

| Molecular Weight | 218.01 g/mol | [1][3][4] |

| Appearance | Light yellow to yellow to orange powder or crystals | [1][2][5] |

| Melting Point | 90-94 °C | [2][3] |

| Boiling Point | 259.4 ± 20.0 °C (Predicted) | [2][3][6] |

| Density | 1.8994 g/cm³ (Rough Estimate) | [2][6] |

| pKa | 6.28 ± 0.14 (Predicted) | [2][3][6] |

| Water Solubility | Slightly soluble | [2][6][7] |

| Refractive Index | 1.6090 (Estimate) | [2][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Key data from various spectroscopic techniques are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Spectra available for confirmation of proton environments. | [4][8] |

| ¹³C NMR | Spectra available for confirmation of carbon skeleton. | [4] |

| Mass Spectrometry (GC-MS) | Molecular ion peaks at m/z 217 and 219, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br). | [4] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H, N-O (nitro group), and C-Br stretches are expected. | [4][9] |

Safety and Handling

This compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[2][4] It is also suspected of causing genetic defects.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [4] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | [4] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | [4][5] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | |

| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects | [5] |

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][6]

Experimental Protocols

The reactivity of the functional groups in this compound makes it a versatile synthetic intermediate.[3] Detailed experimental protocols for its synthesis and a common subsequent reaction are provided below.

This method involves the electrophilic nitration of p-bromophenol.[3][10][11]

-

Materials:

-

p-Bromophenol

-

Dichloroethane

-

Nitric acid (7-8 M)

-

Continuous flow reactor system with two pumps

-

Standard laboratory glassware for workup

-

-

Procedure:

-

Prepare a solution of p-bromophenol in dichloroethane at a concentration of 1.8-2.2 M.[3][10]

-

Set up the continuous flow reactor, maintaining the temperature between 55-75°C and the pressure between 0.35-0.45 MPa.[3][10]

-

Inject the p-bromophenol solution and the nitric acid solution into the reactor through two separate pumps.[3][10]

-

Allow a residence time of 20-30 minutes for the reaction to proceed.[3][10]

-

Collect the output from the reactor. The product, this compound, will be in the organic phase.[3]

-

Perform a standard workup, which includes washing the organic phase with water and/or a mild base to neutralize excess acid.

-

Dry the organic phase and remove the solvent under reduced pressure to yield the crude product.

-

The nitro group of this compound can be readily reduced to an amino group to form 2-amino-4-bromophenol, a key step in the synthesis of more complex molecules.[3]

-

Materials:

-

This compound (50.7 g, 233 mmol)

-

Tetrahydrofuran (THF), 500 mL

-

5% Rhodium on Carbon (Rh/C), 5.00 g

-

Hydrogen gas supply

-

Filtration apparatus (e.g., Büchner funnel with Celite)

-

Rotary evaporator

-

-

Procedure:

-

In a suitable reaction vessel, combine this compound (50.7 g) and THF (500 mL).[3]

-

Carefully add the 5% Rh/C catalyst (5.00 g) to the solution.[3]

-

Seal the vessel and purge it with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[3]

-

Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 11 hours.[3]

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).[3]

-

Filter the mixture through a pad of Celite to remove the catalyst.[3]

-

Wash the Celite pad with a small amount of THF to ensure all the product is recovered.[3]

-

Concentrate the filtrate using a rotary evaporator to yield the product, 2-amino-4-bromophenol.

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of this compound and its subsequent reduction.

References

- 1. CAS 7693-52-9: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 7693-52-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 7693-52-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-Bromo-nitrophenol CAS 7693-52-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound(7693-52-9) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | 7693-52-9 [chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of 4-Bromo-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-nitrophenol is a key chemical intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and dyes. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in process design, safety assessment, and formulation development. This technical guide provides a comprehensive overview of the physical characteristics of this compound, complete with detailed experimental protocols for their determination and a summary of relevant data.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrNO₃ | [1][2] |

| Molecular Weight | 218.01 g/mol | [1] |

| Appearance | Yellow to brown solid; Yellow flake or needle-like crystals | [1][2] |

| Melting Point | 88-94 °C | [2][3][4][5][6] |

| Boiling Point | 259.4 ± 20.0 °C (Predicted) | [2][5] |

| Density | 1.881 - 1.8994 g/cm³ (estimate) | [2][6] |

| Solubility | Slightly soluble in cold water; Soluble in benzene, chloroform, ether, and alcohol. | [1][2][6] |

| pKa | 6.28 ± 0.14 (Predicted) | [2][5] |

| CAS Number | 7693-52-9 | [1][2][3] |

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physical property data. The following sections outline the experimental protocols for determining the key physical properties of this compound, with reference to established standards.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid. This protocol is based on the principles outlined in the United States Pharmacopeia (USP) general chapter <741>.[2]

Apparatus:

-

Melting point apparatus with a heated block and a means for temperature control and observation.

-

Capillary tubes (closed at one end).

-

Thermometer calibrated against a certified standard.

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-4 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rate of 1-2 °C per minute.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The following is a general laboratory procedure.

Apparatus:

-

Thiele tube.

-

Heat-resistant oil (e.g., mineral oil).

-

Thermometer.

-

Small test tube.

-

Capillary tube (sealed at one end).

-

Bunsen burner or heating mantle.

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted and placed in the test tube with the sealed end up.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing the oil.

-

The side arm of the Thiele tube is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Water Solubility Determination (Flask Method)

This protocol is based on the principles described in the OECD Guideline 105 for testing of chemicals.[4]

Apparatus:

-

Erlenmeyer flask with a stopper.

-

Constant temperature water bath or shaker.

-

Analytical balance.

-

Filtration apparatus (e.g., syringe filter with a membrane filter).

-

Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in the Erlenmeyer flask.

-

The flask is sealed and placed in a constant temperature bath, typically at 25 °C.

-

The mixture is agitated for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

The solution is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method. This concentration represents the water solubility.

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. This protocol is based on the principles outlined in the OECD Guideline 112.[7]

Apparatus:

-

pH meter with a combination glass electrode.

-

Burette.

-

Stirrer and stir bar.

-

Beaker.

-

Standardized solution of a strong base (e.g., 0.1 M NaOH).

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low).

-

The initial pH of the solution is measured.

-

The solution is titrated with the standardized strong base, adding the titrant in small increments.

-

The pH is recorded after each addition of the titrant, allowing the reading to stabilize.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthesis Workflow

This compound is typically synthesized by the nitration of p-bromophenol. The following diagram illustrates a general workflow for this synthesis.[3]

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This technical guide provides essential physical property data and detailed experimental methodologies for this compound. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this important chemical compound. Adherence to standardized protocols is emphasized to ensure the generation of high-quality, reliable data for scientific and regulatory purposes.

References

- 1. store.astm.org [store.astm.org]

- 2. uspbpep.com [uspbpep.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. oecd.org [oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

4-Bromo-2-nitrophenol molecular structure

An In-depth Technical Guide to 4-Bromo-2-nitrophenol: Molecular Structure, Properties, Synthesis, and Applications

Introduction

This compound is an organic aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of fine chemicals.[1] Its molecular structure is characterized by a phenol ring substituted with a bromine atom at the para position (position 4) and a nitro group at the ortho position (position 2) relative to the hydroxyl group.[2] This strategic arrangement of three distinct functional groups—hydroxyl, nitro, and bromo—imparts a versatile reactivity profile, making it a valuable building block for the pharmaceutical, agrochemical, and dye industries.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of this compound for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structure of this compound features a benzene ring with three substituents. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating hydroxyl group, influences the compound's chemical behavior and physical properties. It typically appears as a yellow to brown crystalline solid.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7693-52-9 | [4][5] |

| Molecular Formula | C₆H₄BrNO₃ | [2][4][6] |

| Molecular Weight | 218.01 g/mol | [2][4][6] |

| Appearance | Light yellow to orange powder or crystals | [2][3][7] |

| Melting Point | 90-94 °C | [1][3][5][7] |

| Boiling Point | 259.4 ± 20.0 °C (Predicted) | [3][7] |

| Solubility | Slightly soluble in cold water; Soluble in alcohol, benzene, chloroform, and ether.[7] | [7] |

| pKa | 6.28 ± 0.14 (Predicted) | [1][3] |

| InChI Key | CUTFAPGINUFNQM-UHFFFAOYSA-N | [2][5] |

| SMILES | O=N(=O)c1cc(Br)ccc1O | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The following data are characteristic of its molecular structure.

Table 2: Spectroscopic Data for this compound

| Technique | Description | Observed/Expected Values |

| ¹H NMR | The proton NMR spectrum in CDCl₃ would show distinct signals for the aromatic protons. | Expected signals in the aromatic region (δ 7.0-8.5 ppm). The exact shifts and coupling patterns depend on the electronic environment created by the three different substituents. |

| ¹³C NMR | The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. | Six distinct signals are expected for the aromatic carbons.[4] |

| Infrared (IR) Spectroscopy | IR spectroscopy identifies the key functional groups present in the molecule. | - O-H stretch (phenolic): ~3200-3600 cm⁻¹ (broad)- Aromatic C-H stretch: ~3000-3100 cm⁻¹- Asymmetric NO₂ stretch: ~1520-1560 cm⁻¹- Symmetric NO₂ stretch: ~1340-1380 cm⁻¹- C-Br stretch: ~500-600 cm⁻¹ |

| Mass Spectrometry (MS) | Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. | Molecular ion peak (M⁺) expected at m/z ≈ 217 and 219 in a ~1:1 ratio, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

Note: Specific spectral data can be found in databases such as SpectraBase.[4][8][9]

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of this compound is the nitration of 4-bromophenol.[1][10]

Experimental Protocol: Synthesis via Nitration of 4-Bromophenol

This protocol describes a continuous flow synthesis method, which offers excellent control over reaction conditions.[1][3]

Materials:

-

4-Bromophenol

-

Nitric acid (7-8 M concentration)

-

Dichloroethane (solvent)

-

Continuous flow reactor system with two pumps

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare Solutions:

-

Set up the Reactor:

-

Initiate Reaction:

-

Reaction and Collection:

-

Work-up and Purification:

-

Separate the organic phase from the aqueous phase using a separatory funnel.

-

Wash the organic phase with water and then with a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent (dichloroethane) under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by recrystallization if necessary.

-

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups, allowing for selective chemical modifications.[3]

-

Nitro Group Reduction: The nitro group is readily reduced to an amino group (NH₂) to form 2-amino-4-bromophenol. This transformation is a key step for introducing a nucleophilic amine, which can be used for amide bond formation, diazotization reactions, or as a precursor for synthesizing heterocyclic compounds like Btk inhibitors for treating immune diseases.[1][3]

-

Phenolic Hydroxyl Group Modification: The acidic proton of the hydroxyl group can be easily removed to form a phenoxide. This potent nucleophile can undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to introduce various functionalities.[3]

-

Bromine Atom Displacement: The bromine atom can be substituted via nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by the other electron-withdrawing groups.

These selective transformations make this compound an essential precursor for derivatives with biological activity, including peptidase inhibitors for diabetes treatment and fluorine-containing pesticides.[1]

Caption: Key reaction pathways for this compound.

Experimental Protocol: Reduction of the Nitro Group

This protocol details the reduction of this compound to 2-amino-4-bromophenol.[3]

Materials:

-

This compound (e.g., 50.7 g, 233 mmol)

-

Tetrahydrofuran (THF), 500 mL

-

5% Rhodium on Carbon (Rh/C) catalyst, 5.00 g

-

Hydrogen gas supply

-

Reaction vessel suitable for hydrogenation

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

Vessel Charging: To a suitable reaction vessel, add this compound (50.7 g) and THF (500 mL).[3]

-

Catalyst Addition: Carefully add the 5% Rh/C catalyst (5.00 g) to the solution under an inert atmosphere if possible.[3]

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with additional THF.

-

Concentration: Combine the filtrate and washings. Remove the solvent (THF) under reduced pressure using a rotary evaporator to yield 2-amino-4-bromophenol.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[7] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[4][7][11]

Table 3: Hazard and Safety Information for this compound

| Hazard Category | GHS Classification | Precautionary Measures |

| Acute Toxicity | Acute Tox. 4 (Oral, Inhalation)[4][5] | Harmful if swallowed or inhaled.[4][7] Avoid breathing dust. Use only in well-ventilated areas.[11][12] |

| Skin Irritation | Skin Irrit. 2[4][11] | Causes skin irritation.[4] Wear suitable protective gloves and clothing.[7][11] |

| Eye Irritation | Eye Irrit. 2[4][11] | Causes serious eye irritation.[4][11] Wear eye/face protection.[7][11] |

| Respiratory Irritation | STOT SE 3[5][11] | May cause respiratory irritation.[11] |

| Handling | - | Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11] |

| Storage | - | Store in a cool, dry, well-ventilated place.[11] Keep container tightly closed. Store locked up.[11] |

| Disposal | - | Dispose of contents/container to an approved waste disposal plant.[11] |

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[11][12][13]

References

- 1. This compound | 7693-52-9 [chemicalbook.com]

- 2. CAS 7693-52-9: this compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-ブロモ-2-ニトロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [stenutz.eu]

- 7. chembk.com [chembk.com]

- 8. This compound(7693-52-9) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 4-Bromo-2-nitrophenol

This technical guide provides a comprehensive overview of 4-Bromo-2-nitrophenol, a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical engineering.

Nomenclature

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Nitro-4-bromophenol, 4-Bromo-1-hydroxy-2-nitrobenzene, NSC 402972, Phenol, 4-bromo-2-nitro-[1][2][3][4]

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₆H₄BrNO₃.[2] It typically appears as a light yellow to orange crystalline powder.[5] The compound is characterized by a bromine atom at the para position and a nitro group at the ortho position relative to the hydroxyl group on the benzene ring.[2] This substitution pattern influences its chemical reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrNO₃ | [1][2] |

| Molecular Weight | 218.01 g/mol | [2][4] |

| Melting Point | 90-94 °C | [6][7] |

| Boiling Point | 259.4 ± 20.0 °C (Predicted) | [7] |

| pKa | 6.28 ± 0.14 (Predicted) | [6] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like benzene, chloroform, ether, and alcohol. | [6][7] |

| Appearance | Light yellow to yellow to orange powder or crystals. | [2][5] |

Experimental Protocols

A common method for the synthesis of this compound involves the nitration of p-bromophenol.[6]

Materials:

-

p-bromophenol

-

Dichloroethane

-

Nitric acid (7-8 M)

-

Continuous flow reactor

-

Pumps

Procedure:

-

Prepare a solution of p-bromophenol in dichloroethane with a concentration of 1.8-2.2 M.

-

Prepare a nitric acid solution with a concentration of 7-8 M.

-

Inject the p-bromophenol solution and the nitric acid into a continuous flow reactor using two separate pumps.

-

Maintain the reaction temperature between 55-75°C.

-

Control the reaction pressure within the range of 0.35-0.45 MPa.

-

Allow the reaction to proceed for 20-30 minutes.

-

The product, this compound, is obtained after the reaction is complete.

Spectroscopic techniques are commonly used to characterize this compound.

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra can be used to identify the functional groups present in the molecule.[1]

-

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information about the molecular structure.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is used to determine the carbon skeleton of the molecule.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis.[2] Its applications include:

-

Pharmaceuticals: It is used in the synthesis of biologically active derivatives, such as heterocyclic compounds that act as peptidase inhibitors for treating diabetes and aminic compounds that function as Btk inhibitors for treating immune diseases.[6]

-

Agrochemicals: It is a precursor for introducing fluorine-containing groups to create new pesticides.[6]

-

Dyes: It is utilized as an intermediate in the production of various dyes.[2]

Visualized Workflow

The following diagram illustrates the synthesis process of this compound.

Caption: Synthesis Workflow of this compound

References

- 1. This compound | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 7693-52-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 7693-52-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 7693-52-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 7693-52-9 [chemicalbook.com]

- 7. chembk.com [chembk.com]

Spectroscopic Data of 4-Bromo-2-nitrophenol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-nitrophenol, tailored for researchers, scientists, and drug development professionals. This document outlines key spectral data in structured tables, details experimental protocols for data acquisition, and includes visualizations of the compound's structure and the analytical workflow.

Compound Overview

This compound is an organic compound with the chemical formula C₆H₄BrNO₃.[1][2][3] It is characterized by a phenol ring substituted with a bromine atom at the para position and a nitro group at the ortho position relative to the hydroxyl group.[3] This compound typically appears as a yellow crystalline solid and serves as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[2][3][4]

Physicochemical Properties:

Spectroscopic Data

The following sections present a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, revealing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~8.2 | d |

| H-5 | ~7.6 | dd |

| H-6 | ~7.1 | d |

| -OH | Variable | br s |

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent and concentration. Data is inferred from typical spectra of substituted nitrophenols.

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C-OH) | ~155 |

| C-2 (C-NO₂) | ~139 |

| C-3 | ~128 |

| C-4 (C-Br) | ~118 |

| C-5 | ~122 |

| C-6 | ~120 |

Note: The assignments are predicted based on the substituent effects on the benzene ring. Specific data can be found on platforms like ChemicalBook and PubChem.[1][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum exhibits characteristic absorption bands for the hydroxyl, nitro, and aromatic groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3200-3600 | Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Asymmetric NO₂ Stretch | 1520-1560 | Strong |

| Symmetric NO₂ Stretch | 1340-1380 | Strong |

| Aromatic C=C Bending | 1450-1600 | Medium |

| C-Br Stretch | 500-600 | Medium |

Note: Specific IR spectra for this compound can be accessed through databases such as ChemicalBook and PubChem.[1][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the compound and its fragments, confirming the molecular weight.

| Ion | m/z Value | Note |

| [M]⁺ (Molecular Ion) | 217 | Corresponds to the C₆H₄⁷⁹BrNO₃ isotope. |

| [M+2]⁺ | 219 | Due to the presence of the ⁸¹Br isotope. |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity. The mass spectrum for this compound is available on ChemicalBook and PubChem.[1][6][8]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically employed.

-

-

¹³C NMR Acquisition:

-

Due to the low natural abundance of ¹³C, a larger number of scans is required.

-

Proton decoupling is used to simplify the spectrum to singlets for each carbon.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is scanned over a range of 4000 to 400 cm⁻¹.

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction and Ionization:

-

The sample can be introduced into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS).

-

In the ion source, the sample molecules are typically ionized using Electron Ionization (EI) at 70 eV. This process forms a radical cation (the molecular ion, [M]⁺) which may subsequently fragment.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion at a specific m/z value.

-

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CAS 7693-52-9: this compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. 4-ブロモ-2-ニトロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound(7693-52-9) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(7693-52-9) IR Spectrum [m.chemicalbook.com]

- 8. This compound(7693-52-9) MS spectrum [chemicalbook.com]

Navigating the Risks: A Technical Safety and Handling Guide for 4-Bromo-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 4-Bromo-2-nitrophenol. Designed for laboratory and drug development settings, this document outlines the potential hazards, recommended handling procedures, and emergency response protocols to ensure the safe and effective use of this chemical compound.

Hazard Identification and Classification

This compound is a yellow crystalline solid that presents several health hazards. It is crucial to understand its classification to handle it appropriately. The compound is classified as harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1][2][3] Some data also suggests it may cause respiratory irritation and is suspected of causing genetic defects.[4]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects |

Source: PubChem, Sigma-Aldrich, Fisher Scientific, TCI Chemicals[1][2][3]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₄BrNO₃ |

| Molecular Weight | 218.00 g/mol |

| Appearance | Yellow to orange powder or crystals |

| Melting Point | 90-94 °C |

| Solubility | Slightly soluble in water. Soluble in ethanol, ether, and chloroform. |

Source: PubChem, Sigma-Aldrich[1][2]

Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.[2][3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed frequently.[2][3]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[2]

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[3]

-

Keep containers tightly closed to prevent contamination and leakage.

-

Store away from heat and direct sunlight.

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Source: Fisher Scientific[3]

Spill Response

A structured approach is critical for managing a spill of this compound safely and effectively.

Caption: Workflow for this compound Spill Response.

Disposal Considerations

Waste generated from this compound, including contaminated materials, must be treated as hazardous waste.[3] Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

Risk Assessment

A thorough risk assessment should be conducted before any new procedure involving this compound is initiated.

Caption: General Risk Assessment for Using this compound.

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD guidelines for toxicological testing, which are relevant for assessing the safety of chemicals like this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance. The test involves a stepwise procedure with the use of a limited number of animals. The substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality for up to 14 days. The results are used to classify the substance into a GHS toxicity category.[5][6]

Methodology:

-

Animal Selection: Healthy young adult rats of a single sex (usually females) are used.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Acute Dermal Irritation/Corrosion - OECD 404

This test guideline describes a procedure for the assessment of the potential of a substance to cause skin irritation or corrosion.[7][8]

Methodology:

-

Animal Selection: A single healthy young adult albino rabbit is typically used for the initial test.

-

Test Substance Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin and covered with a gauze patch.

-

Exposure and Observation: The exposure duration is typically 4 hours. After exposure, the patch is removed, and the skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[9]

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the lesions.

Acute Eye Irritation/Corrosion - OECD 405

This guideline provides a method for determining the potential of a substance to cause eye irritation or corrosion.[10][11][12]

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[11]

-

Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to assess the reversibility of any effects.[11][13]

-

Scoring: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the eye damage.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro test is used to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[14][15]

Methodology:

-

Bacterial Strains: At least five strains of bacteria are used, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of E. coli (WP2 uvrA or WP2 uvrA (pKM101)).[14]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to account for metabolites that may be mutagenic.

-

Exposure: The bacteria are exposed to the test substance at various concentrations.

-

Scoring: The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a dose-related increase in the number of revertants.

By adhering to the guidelines and protocols outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe working environment.

References

- 1. This compound | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 7693-52-9 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. oecd.org [oecd.org]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. oecd.org [oecd.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

4-Bromo-2-nitrophenol material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 4-Bromo-2-nitrophenol

This technical guide provides a comprehensive overview of the material safety and handling information for this compound (CAS No: 7693-52-9), compiled for researchers, scientists, and professionals in drug development.

Chemical Identification

-

Synonyms: 2-Nitro-4-bromophenol, 4-Bromo-1-hydroxy-2-nitrobenzene[1]

Physical and Chemical Properties

This compound is typically a yellow to brown crystalline solid or powder.[1][4] It is slightly soluble in cold water but soluble in organic solvents such as ethanol, chloroform, benzene, and ether.[4]

| Property | Value | Source |

| Appearance | Yellow flake or needle-like crystals | [4] |

| Melting Point | 90-94 °C | [4][6][7] |

| Boiling Point | 259.4 ± 20.0 °C (Predicted) | [4] |

| Density | 1.8994 g/cm³ (Rough Estimate) | [4] |

| Flash Point | 110.7 °C | [4] |

| Vapor Pressure | 0.00805 mmHg at 25°C | [4] |

| pKa | 6.28 ± 0.14 (Predicted) | [4] |

Hazards Identification and Classification

This compound is classified as harmful and an irritant.[4] It is harmful if swallowed, inhaled, or in contact with skin.[3][5] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][5][8]

GHS Hazard Statements: H302, H312, H315, H319, H330, H332, H335, H341.[5][6][9][10]

-

H312: Harmful in contact with skin.[5]

-

H330: Fatal if inhaled.[5]

-

H341: Suspected of causing genetic defects.[9]

Hazard Symbols: Xn (Harmful).[4]

Experimental Protocols

Material Safety Data Sheets summarize the results of toxicological and physical hazard testing. The detailed experimental methodologies for these tests are typically not included in the SDS itself but follow standardized guidelines established by organizations such as the Organisation for Economic Co-operation and Development (OECD) or the International Organization for Standardization (ISO).

For instance, data on acute toxicity (oral, dermal, inhalation) is often derived from protocols like OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), while skin and eye irritation data may come from OECD Test Guidelines 404 and 405, respectively. These protocols involve standardized procedures for dose administration, observation of test subjects (typically rodents), and documentation of toxic effects and irritation. Without access to the specific primary studies for this compound, detailed experimental protocols cannot be provided.

Safe Handling and Emergency Procedures Workflow

The following diagram illustrates the logical workflow for safely handling this compound, from initial engineering controls to emergency response for accidental exposure or spillage.

Caption: Logical workflow for handling and emergency response.

First Aid Measures

In case of exposure, immediate action is critical.

-

Inhalation: Move the person into fresh air.[5] If breathing is difficult or stops, provide artificial respiration and consult a physician.[5][8]

-

Skin Contact: Immediately wash off with soap and plenty of water.[5][8] Remove contaminated clothing. If irritation persists, seek medical attention.[8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][8]

-

Ingestion: Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical advice.[10]

Firefighting and Accidental Release

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Firefighting Precautions: Wear self-contained breathing apparatus for firefighting if necessary.[5]

-

Accidental Release: Evacuate personnel to safe areas.[2] Wear personal protective equipment. Avoid dust formation and prevent the product from entering drains.[2][5] Sweep up and shovel into suitable containers for disposal.[8]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place.[5][8] Keep the container tightly closed.[5][8]

-

Disposal: Dispose of the material and its container at an approved waste disposal plant, in accordance with local, state, and federal regulations.[5][8]

References

- 1. CAS 7693-52-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Phenol,4-bromo-2-nitro- MSDS CasNo.7693-52-9 [lookchem.com]

- 6. 4-ブロモ-2-ニトロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 7693-52-9 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 7693-52-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 4-Bromo-2-nitrophenol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-nitrophenol is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its unique trifunctional structure, featuring hydroxyl, nitro, and bromo groups, allows for a wide range of chemical modifications, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the discovery, historical and modern synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in the development of kinase inhibitors.

Introduction and Historical Context

While the precise moment of discovery and the original discoverer of this compound are not prominently documented in readily available literature, its presence in chemical catalogs and handbooks from the early 20th century, such as the Beilstein Handbook (Beilstein Registry Number 1870312), indicates its synthesis and characterization occurred in the late 19th or early 20th century.[1] Early methods for its preparation likely revolved around the direct nitration of p-bromophenol, a common electrophilic aromatic substitution reaction. These early syntheses were often carried out in strong acidic media and may have resulted in mixtures of isomers requiring purification. The evolution of synthetic methods has since led to more efficient and selective protocols, which will be detailed in this guide.

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[2] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 7693-52-9 | [3][4] |

| Molecular Formula | C₆H₄BrNO₃ | [1][3] |

| Molecular Weight | 218.00 g/mol | [1][3] |

| Appearance | Yellow crystalline powder or crystals | [2] |

| Melting Point | 90-94 °C | [4][5] |

| Boiling Point | 259.4 ± 20.0 °C (Predicted) | [2] |

| Solubility | Slightly soluble in water; soluble in alcohol, ether, benzene, and chloroform | [5] |

| pKa | 6.28 ± 0.14 (Predicted) | [2] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common approaches: the traditional batch nitration of p-bromophenol and a modern continuous flow method.

General Synthesis Workflow

The primary route to this compound involves the nitration of p-bromophenol. This intermediate is then often used in subsequent reactions, most notably the reduction of the nitro group to form 2-amino-4-bromophenol, a key precursor for many pharmaceutical compounds.

Protocol 1: Batch Nitration of p-Bromophenol (Historical Approach)

This method is based on classical electrophilic aromatic substitution principles.

Materials:

-

p-Bromophenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a measured amount of p-bromophenol to concentrated sulfuric acid while stirring to ensure complete dissolution.

-

Maintain the temperature of the mixture below 10 °C.

-

In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of p-bromophenol in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with constant stirring.

-

The crude this compound will precipitate as a yellow solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Protocol 2: Continuous Flow Nitration of p-Bromophenol (Modern Approach)

This modern approach offers better control over reaction parameters, leading to improved safety and yield.[3]

Materials:

-

p-Bromophenol

-

Dichloroethane

-

Nitric Acid (7-8 M)

-

Continuous flow reactor system with two pumps

-

Standard laboratory glassware for workup

Procedure:

-

Prepare a solution of p-bromophenol in dichloroethane at a concentration of 1.8-2.2 M.[3]

-

Prepare a 7-8 M solution of nitric acid.[3]

-

Set up the continuous flow reactor, controlling the temperature to 55-75°C and the pressure to 0.35-0.45 MPa.[3]

-

Inject the p-bromophenol solution and the nitric acid solution into the reactor through two separate pumps.[3]

-

Allow the reaction to proceed for a residence time of 20-30 minutes.[3]

-

Collect the output from the reactor. The product, this compound, will be in the organic phase.

-

Perform a standard workup, which typically involves washing the organic phase with water and/or a mild base to remove excess acid.

-

Dry the organic phase and remove the solvent under reduced pressure to yield the crude product.

Key Reactions and Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The most significant application is its conversion to 2-amino-4-bromophenol, a crucial intermediate in the pharmaceutical industry.

Reduction to 2-amino-4-bromophenol

The nitro group of this compound can be selectively reduced to an amino group, yielding 2-amino-4-bromophenol. This transformation is fundamental for introducing a nucleophilic amine, which can then be used for amide bond formation, diazotization, or as a precursor for heterocyclic ring systems.[2]

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

5% Rhodium on Carbon (Rh/C)

-

Hydrogen gas supply

-

Filtration apparatus (e.g., Büchner funnel with Celite)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve this compound in THF.

-

Carefully add the 5% Rh/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within several hours.

-

Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with a small amount of THF to ensure complete recovery of the product.

-

Combine the filtrates and concentrate the solution under reduced pressure to yield 2-amino-4-bromophenol.

Application in Drug Development: Bruton's Tyrosine Kinase (BTK) Inhibitors

2-Amino-4-bromophenol and its derivatives are valuable precursors in the synthesis of various pharmaceuticals, including inhibitors of Bruton's Tyrosine Kinase (BTK).[4] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[6][7] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.

BTK inhibitors, such as ibrutinib and spebrutinib (CC-292), are designed to block the activity of BTK, thereby inhibiting the downstream signaling cascade and controlling the proliferation of malignant B-cells.[7][8] Many of these inhibitors feature a core structure that can be synthesized from precursors like 2-amino-4-bromophenol. The amino and hydroxyl groups of this molecule provide reactive sites for building the complex heterocyclic systems characteristic of many kinase inhibitors.

Conclusion

This compound, a compound known for over a century, continues to be a cornerstone intermediate in organic synthesis. Its straightforward preparation from p-bromophenol and the versatile reactivity of its functional groups have secured its importance in the production of fine chemicals and, most notably, in the pharmaceutical industry. The conversion of this compound to 2-amino-4-bromophenol provides a critical building block for the development of targeted therapies, such as BTK inhibitors, which have revolutionized the treatment of certain cancers and autoimmune diseases. This guide has provided a detailed overview of its history, synthesis, properties, and applications, underscoring its enduring relevance for researchers and professionals in drug development.

References

- 1. This compound | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 7693-52-9 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Reactivity of 4-Bromo-2-nitrophenol: A Technical Guide for Synthetic Chemists

For Immediate Release

Shanghai, China – December 23, 2025 – 4-Bromo-2-nitrophenol is a versatile intermediate compound of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. Its unique trifunctionalized aromatic core, featuring hydroxyl, nitro, and bromo groups, offers a rich landscape for selective chemical transformations. This in-depth technical guide provides a comprehensive overview of the reactivity of these functional groups, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to empower innovation in chemical synthesis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis. The interplay of its functional groups dictates its solubility, acidity, and spectral characteristics.

| Property | Value | Reference(s) |

| CAS Number | 7693-52-9 | [1][2] |

| Molecular Formula | C₆H₄BrNO₃ | [1][2] |

| Molecular Weight | 218.01 g/mol | [1] |

| Appearance | Light yellow to yellow crystalline powder | [2] |

| Melting Point | 90-94 °C | [1] |

| Predicted pKa | 6.28 ± 0.14 | [2][3] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, benzene, and chloroform. | [2] |

Reactivity of Functional Groups

The synthetic utility of this compound stems from the distinct and selectively addressable reactivity of its three functional groups. The electronic nature of these groups—the electron-donating hydroxyl group and the electron-withdrawing nitro and bromo groups—creates a nuanced reactivity profile.

The Phenolic Hydroxyl Group: A Nucleophilic Center

The hydroxyl group is a key site for O-alkylation and O-acylation reactions. Deprotonation with a base generates a potent phenoxide nucleophile.

O-Alkylation (Williamson Ether Synthesis): The phenoxide can readily react with alkyl halides to form ethers. This reaction is a cornerstone of synthetic organic chemistry for constructing ether linkages.[4]

O-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding esters.

The acidity of the phenolic proton is significantly influenced by the electron-withdrawing nitro and bromo substituents, making it more acidic than phenol itself.[5]

The Nitro Group: An Electron-Withdrawing Powerhouse and a Precursor to Amines

The strongly electron-withdrawing nitro group plays a dual role. It deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[6][7] Crucially, it is readily reduced to an amino group, a versatile functional handle for further derivatization.

Reduction to an Amine: The conversion of the nitro group to an amine is a fundamental transformation. A variety of reducing agents can be employed, with the choice depending on the desired selectivity and tolerance of other functional groups. Common methods include catalytic hydrogenation (e.g., H₂/Pd/C, Raney Ni) and chemical reduction (e.g., Fe/HCl, SnCl₂).[8] The resulting 2-amino-4-bromophenol is a valuable intermediate for the synthesis of heterocycles, amides, and other nitrogen-containing compounds.

The Bromo Group: A Gateway to Carbon-Carbon Bond Formation

The bromine atom serves as an excellent leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is particularly amenable to Suzuki-Miyaura, Heck, and other palladium-catalyzed cross-coupling reactions.[8] This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C4 position, providing a powerful tool for building molecular complexity.

Nucleophilic Aromatic Substitution (SNA r): The presence of the ortho-nitro group strongly activates the bromine atom for displacement by strong nucleophiles via the SNAr mechanism. The nitro group stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution.[9]

Interplay of Functional Groups: Directing Effects in Aromatic Substitution

The regiochemical outcome of reactions on the aromatic ring is governed by the synergistic and antagonistic directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a strongly activating ortho, para-director, while the nitro and bromo groups are deactivating. The nitro group is a meta-director, and the bromo group is an ortho, para-director. In electrophilic substitution reactions, such as bromination, the powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles to the positions ortho to it (C6 and C2, with C2 already being substituted).[10][11]

Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the ortho-nitro group is crucial for activating the C4 position (para to the nitro group) for nucleophilic attack, making the bromo group a good leaving group in SNAr reactions.[9]

Experimental Protocols

Detailed methodologies for key transformations of this compound are provided below.

Synthesis of this compound from p-Bromophenol

This protocol describes the nitration of p-bromophenol in a continuous flow reactor.

Materials:

-

p-Bromophenol

-

Dichloroethane

-

Nitric acid (7-8 M)

Procedure:

-

Dissolve p-bromophenol in dichloroethane to a concentration of 1.8-2.2 M.

-

Separately prepare a 7-8 M solution of nitric acid.

-

Inject both solutions into a continuous flow reactor using two pumps.

-

Maintain the reactor temperature at 55-75°C and the pressure at 0.35-0.45 MPa.

-

Allow a residence time of 20-30 minutes for the reaction to proceed.

-

The product, this compound, will be in the organic phase of the reactor output.[12]

Reduction of the Nitro Group to an Amine

This procedure details the catalytic hydrogenation of this compound to 2-amino-4-bromophenol.

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

5% Rhodium on Carbon (Rh/C)

-

Hydrogen gas

-

Celite

Procedure:

-

In a reaction vessel, dissolve this compound (e.g., 50.7 g, 233 mmol) in THF (500 mL).

-

Carefully add the 5% Rh/C catalyst (5.00 g).

-

Seal the vessel and purge with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 11 hours.

-

Upon completion, vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with a small amount of THF.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 2-amino-4-bromophenol.[8]

O-Alkylation via Williamson Ether Synthesis (General Protocol)

This general procedure can be adapted for the etherification of this compound.

Materials:

-

This compound (1.0 eq)

-

Anhydrous acetonitrile or DMF

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (base)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq)

Procedure:

-

To a round-bottom flask, add this compound, the chosen base, and the anhydrous solvent.

-

Stir the suspension vigorously. If using NaH, cool the mixture to 0°C before addition.

-

Add the alkyl halide to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.[4]

Visualizing Reactivity and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key reaction pathways and logical relationships concerning the reactivity of this compound.

Caption: Synthetic utility of this compound functional groups.

Caption: Directing effects in aromatic substitution of this compound.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. A thorough understanding of the distinct reactivity of its hydroxyl, nitro, and bromo functional groups, along with their electronic interplay, is paramount for designing efficient and selective synthetic routes. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to unlock the full synthetic potential of this important intermediate.

References

- 1. This compound 98 7693-52-9 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-Bromo-2-nitrophenol | 27684-84-0 | Benchchem [benchchem.com]

- 7. Describe the mechanism by which the hydroxyl group attached to an aromatic ring is more acidic than the hydroxyl group attached to the alkyl group. How does the presence of a nitro group in phenol affect its acidic nature ? [allen.in]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. A reaction scheme for 4-nitrophenol is shown: OH | C6.. [askfilo.com]

- 11. savemyexams.com [savemyexams.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Solubility of 4-Bromo-2-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromo-2-nitrophenol in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available qualitative solubility information. Furthermore, it offers a detailed, industry-standard experimental protocol for the quantitative determination of this compound's solubility, empowering researchers to generate precise data tailored to their specific needs.

Introduction to this compound

This compound is an organic compound with the chemical formula C₆H₄BrNO₃. It presents as a yellow crystalline solid and is utilized as a key intermediate in the synthesis of various fine chemicals, including pharmaceuticals, dyes, and pesticides. A thorough understanding of its solubility in different organic solvents is crucial for its application in chemical synthesis, process development, and formulation studies.

Qualitative Solubility of this compound

Based on available data, the solubility of this compound in common organic solvents has been qualitatively described. This information is summarized in the table below. The polarity of the solvent plays a significant role in the dissolution of this moderately polar compound.

| Solvent | Solvent Type | Qualitative Solubility |

| Ethanol | Polar Protic | Soluble[1] |

| Chloroform | Non-polar | Soluble[1] |

| Acetic Acid | Polar Protic | Soluble[1] |

| Ether | Non-polar | Slightly Soluble[1] |

| Benzene | Non-polar | Soluble[1] |

| Water | Polar Protic | Slightly Soluble[1] |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. This protocol outlines the steps to quantify the solubility of this compound.

Materials and Equipment

-

This compound (analytical standard grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-